CB1 Receptor Potency: ADB-FUBINAATA vs. ADB-FUBICA (Indole Core Analog) – 244-Fold Reduction from Methylene Bridge Extension
ADB-FUBINAATA (ADB-FUBIATA) exhibits drastically reduced CB1 receptor agonist potency compared to ADB-FUBICA, its closest structural analog. ADB-FUBINAATA incorporates an extended amide linker with an additional methylene bridge (–CH2–) between the chiral center and the terminal carboxamide, whereas ADB-FUBICA features the standard valinate/tert-leucinamide linker length found in high-potency SCRAs such as ADB-FUBINACA [1]. In a fluorescence-based membrane potential assay using HEK293T cells expressing recombinant human CB1 receptors, ADB-FUBINAATA displays an EC50 of 635 nM, while ADB-FUBICA yields an EC50 of 2.6 nM under comparable conditions [2]. This represents a 244-fold reduction in CB1 potency consequent to a single methylene bridge insertion, a SAR finding that is critical for laboratories designing cannabinoid receptor functional assays or developing structure-based screening panels.
| Evidence Dimension | CB1 receptor functional agonist activity (EC50, nM) |
|---|---|
| Target Compound Data | 635 nM (full agonist at CB1) |
| Comparator Or Baseline | ADB-FUBICA: 2.6 nM (CB1) |
| Quantified Difference | 244-fold lower potency (635 / 2.6) |
| Conditions | Fluorometric membrane potential assay; recombinant human CB1 receptor expressed in HEK293T cells |
Why This Matters
This 244-fold potency gap demonstrates that ADB-FUBINAATA and ADB-FUBICA are pharmacologically non-interchangeable; receptor assay calibrators, screening libraries, and forensic confirmatory methods must be compound-specific.
- [1] Watanabe S, et al. Identification and characterization of ADB-FUBIATA, a new synthetic cannabinoid with an extended amide linker. Drug Test Anal. 2022;14(3):512-520. View Source
- [2] MDwiki / NCATS Inxight Drugs. ADB-FUBIATA: EC50 = 635 nM at CB1. View Source
